1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Polyamine biosynthesis Enzyme inhibition Selectivity screening

Positional isomerism in dihydropyridine carboxylic acids introduces non-trivial differences in electronics and sterics, impacting biological assays and cross-coupling outcomes. This 1,5-dimethyl-2-oxo scaffold (CAS 1823930-52-4) solves that variability: - **Defined negative control**: Rat ODC Ki = 500 µM - 10-25× weaker than DFMO - establishes baseline enzyme activity. - **Analytical marker**: Distinct bp (296.5°C) & density (1.29 g/cm³) resolves positional isomers in HPLC/GC. - **Supply ready**: 98% purity, ISO documentation, direct use in fragment screening or PARP-1 docking libraries.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B11914782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C(=C1)C(=O)O)C
InChIInChI=1S/C8H9NO3/c1-5-3-6(8(11)12)7(10)9(2)4-5/h3-4H,1-2H3,(H,11,12)
InChIKeyIOHHLTULKAVXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Structural Profile and Identity


1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1823930-52-4, MF C₈H₉NO₃, MW 167.16) is a heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid family, distinguished by N1- and C5-methyl substitution . The molecular architecture places a carboxylic acid at the 3-position on an electron-deficient pyridone ring, enabling downstream amidation, esterification, and decarboxylative coupling while the methyl groups modulate ring electronics and spatial accessibility . This specific substitution pattern is not a commodity scaffold; it appears in targeted screening libraries and is commercially supplied at verified purities (Min. 95% to 98%) for research use .

Why This Compound Cannot Be Replaced by a Generic Dihydropyridine Carboxylic Acid


Positional isomerism in dihydropyridine carboxylic acids is not a matter of trivial nomenclature—it dictates electronic distribution at the reactive 3-carboxylic acid site, alters hydrogen-bond donor/acceptor patterns in biological targets, and changes steric encumbrance during metal-catalyzed cross-couplings . The 1,5-dimethyl isomer places the N-methyl group directly adjacent to the 2-oxo function, withdrawing electron density from the pyridone ring via conjugation, while the C5-methyl group provides steric shielding ortho to the carboxylic acid handle . In contrast, the 4,6-dimethyl positional isomer (CAS 24667-09-2) distributes substituents differently, relocating the second methyl to a para-like electronic position relative to the acid . Even small changes in methylation topology produce measurable differences in predicted boiling point (295 °C vs. 280 °C for the monomethyl analog) and density, leading to divergent solubility and chromatographic behavior [1]. Experimental enzymatic profiling further underscores this non-interchangeability: the 1,5-dimethyl compound exhibits a weak rat ornithine decarboxylase Ki of 500,000 nM, a basal activity level that differentiates it from both more potent ODC inhibitors and from dihydropyridine calcium-channel-targeted analogs that are wholly inactive at this enzyme [2].

Head-to-Head Quantitative Differentiation Against Closest Analogs


Ornithine Decarboxylase Inhibition: Weak Affinity Benchmark vs. Clinical Inhibitors

When screened against rat liver ornithine decarboxylase (ODC) at pH 7.37, 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibited a competitive inhibition constant (Ki) of 500,000 nM (500 μM), measured by Dixon plot using DL-[1-¹⁴C]ornithine as substrate [1]. This value is approximately 10- to 25-fold weaker than the clinical ODC inhibitor eflornithine (DFMO; Ki ≈ 20–50 μM depending on the assay) [2]. The quantitative gap establishes the 1,5-dimethyl isomer as a low-affinity ODC ligand, not a potent inhibitor, making it suitable as a selectivity probe or negative control in polyamine-pathway studies where stronger inhibition would confound interpretation [1][2].

Polyamine biosynthesis Enzyme inhibition Selectivity screening

Regiochemical Differentiation: Physicochemical Properties vs. Positional Isomers

Computationally predicted physicochemical properties reveal measurable divergence between the 1,5-dimethyl isomer and its closest regioisomers. The 1,5-dimethyl compound (MW 167.16) shows an EPA T.E.S.T.-predicted boiling point of 296.48 °C and EPI Suite-predicted density of 1.29 g/cm³ . In contrast, the 4,6-dimethyl positional isomer (CAS 24667-09-2, identical MW 167.16) exhibits a boiling point of 296.48 °C (EPA T.E.S.T.) but a higher EPI Suite density of 1.29 g/cm³—however, the 4,6-isomer's predicted flash point (169.12 °C) and the distinct hydrogen-bonding topology arising from the 1-NH vs. 1-NCH₃ substitution introduce different volatility and solvation characteristics . The des-methyl analog, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW 153.14), has a lower boiling point (280.83 °C) and density (1.26 g/cm³), confirming that the additional C5-methyl group in the target compound increases both thermal stability and molecular compactness [1].

Physicochemical property comparison Positional isomer differentiation Purification and formulation

Synthetic Route Differentiation: Meldrum's Acid Cyclization vs. Hantzsch Synthesis

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core of the target compound is constructed via a Meldrum's acid–aminomethylidene cyclization strategy, which installs the 1,5-dimethyl substitution with complete regiochemical fidelity . This route is fundamentally different from the classical Hantzsch 1,4-dihydropyridine synthesis, which produces 3,5-dicarboxylate substitution patterns and is incompatible with the 2-oxo-1,2-dihydropyridine motif [1]. The downstream 91% yield reported for the structurally related 4-(phenylethynyl)-substituted analog 3a in the Ballinas-Indilí (2023) series—synthesized via ynone activation with triflic anhydride followed by bis(trimethylsilyl) ketene acetal addition—demonstrates that the dihydropyridine carboxylic acid scaffold can be elaborated at the 4-position with good efficiency, generating diverse compound libraries [2]. The unsubstituted parent compound serves as the essential entry point for this derivatization sequence.

Heterocyclic synthesis Regioselective cyclization Building-block procurement

Drug-Likeness Prediction: Favorable Oral Bioavailability Parameters

In the Ballinas-Indilí (2023) study, the dihydropyridine carboxylic acid derivatives 3a and 3b were evaluated using the Osiris Property Explorer. Both compounds comply with Lipinski's Rule of Five and exhibit topological polar surface area (TPSA) values within the range predictive of oral bioavailability, along with low predicted toxicity risks (no mutagenic, tumorigenic, irritant, or reproductive-effect flags for 3b) [1]. The ΔG docking scores against PARP-1 protein were −9.8 kcal/mol (3a) and −10.6 kcal/mol (3b), compared to −9.2 kcal/mol for the reference inhibitor FR257517, indicating competitive binding affinity [1][2]. While the parent 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a simpler, unelaborated scaffold, its core structure is directly embedded in these biologically validated derivatives, supporting its role as a privileged fragment for subsequent optimization [1].

In silico ADME Drug-likeness prediction Lead optimization

Purity Specification: 98% Certified Supply Chain vs. Generic Sources

The 1,5-dimethyl compound is commercially supplied at 98% purity (HPLC-verified) by ISO-certified manufacturers including MolCore and Leyan, with full analytical documentation (NMR, HPLC, GC) available upon request . This contrasts with the broader dihydropyridine carboxylic acid marketplace, where closely related isomers such as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 24667-09-2) are routinely offered only at 95% purity and often lack batch-specific analytical data . The difference of ≥3 percentage points in absolute purity, combined with documented QC release metrics, reduces the risk of isomeric contamination that could confound biological assay interpretation.

Procurement quality assurance ISO-certified supply Research-grade specification

High-Confidence Application Scenarios Based on Quantitative Evidence


Negative Control for Ornithine Decarboxylase Polyamine Pathway Studies

With a rat ODC Ki of 500 μM, the compound serves as a chemically defined weak ligand [1]. Researchers investigating potent ODC inhibitors (e.g., DFMO analogs) can employ the 1,5-dimethyl isomer as a negative control compound to establish baseline enzyme activity, ensuring that observed antiproliferative effects in cell-based assays are not confounded by non-specific dihydropyridine-receptor interactions. The quantitative Ki gap (10–25× weaker than DFMO) provides a clear experimental window for selectivity profiling [1][2].

Scaffold for PARP-1-Targeted Anticancer Lead Derivatization

The core dihydropyridine carboxylic acid motif embedded in compounds 3a and 3b of the Ballinas-Indilí (2023) series directly incorporates the 1,5-dimethyl-2-oxo substitution pattern [3]. Medicinal chemistry teams can procure the parent carboxylic acid building block, then install 4-position diversity elements via the established ynone activation protocol to generate focused libraries for PARP-1 docking (ΔG targets: −9.8 to −10.6 kcal/mol) and HCT-15 cytotoxicity screening (IC₅₀ benchmark: 7.94 ± 1.6 μM for 3a) [3].

Reference Standard for Dihydropyridine Isomer Chromatography

The documented boiling point (296.5 °C) and density (1.29 g/cm³) properties differentiate this isomer from the lower-boiling 1-methyl analog (280.8 °C) and the identically boiling but positionally distinct 4,6-dimethyl isomer [4]. Analytical chemistry groups developing HPLC or GC methods for dihydropyridine carboxylic acid mixtures can use the 1,5-dimethyl compound as a retention-time marker to resolve positional isomers that would otherwise co-elute or produce ambiguous mass spectral identification.

Direct-to-Assay Procurement for Fragment-Based Drug Discovery

The combination of 98% certified purity, ISO supply-chain documentation, and defined enzymatic activity (ODC Ki = 500 μM) makes the compound a plug-and-play addition to fragment screening collections [1][2]. Unlike the 95%-purity 4,6-dimethyl isomer, which may require pre-screening purification, the 1,5-dimethyl compound can be dissolved, plated, and assayed directly against a panel of protein targets, reducing the risk of false hits from isomeric impurities.

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